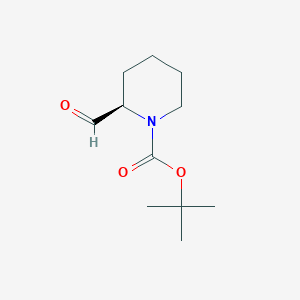

(R)-tert-butyl 2-formylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNDGAGWQPGYTB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134526-69-5 | |

| Record name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-butyl 2-formylpiperidine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of (R)-tert-butyl 2-formylpiperidine-1-carboxylate

Introduction

This compound, a chiral synthetic building block, holds significant importance in medicinal chemistry and pharmaceutical development. As an intermediate, it is integral to the synthesis of complex piperidine derivatives, a structural motif present in numerous therapeutic agents targeting areas such as neuropharmacology.[1][2] The molecule's architecture features a piperidine ring, a crucial scaffold in drug design, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized with a formyl (aldehyde) group at the chiral center (R)-2 position.

The Boc protecting group enhances the compound's stability and solubility in organic solvents, allowing for selective chemical transformations at the aldehyde functionality.[1][3] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in multi-step synthetic pathways. This guide provides a detailed examination of these properties, offering both established data and standardized protocols for their experimental verification, tailored for researchers and drug development professionals.

Molecular Structure and Key Features

The physical and chemical behavior of this compound is dictated by its distinct structural components. Understanding these components is key to interpreting its properties.

Caption: Key functional groups of the molecule.

Core Physical Properties

The following table summarizes the key physical properties of this compound based on available data. It is critical to note that properties like melting point and density may vary slightly based on experimental conditions and sample purity.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | [2][4] |

| CAS Number | 134526-69-5 | [4][5] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][3][6] |

| Molecular Weight | 213.27 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid/oil | [1][3][7] |

| Boiling Point | 85-86 °C at 0.06 mmHg | [8] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, EtOAc, Methanol) | [1][9] |

| Storage | Store at 2-8°C; some suppliers recommend ≤ -4°C or freezer storage (-20°C) under an inert atmosphere. | [1][3][10] |

Experimental Protocols for Property Determination

To ensure reproducibility and accuracy, standardized methods must be employed for characterizing this compound. The following protocols provide step-by-step guidance for verifying its physical properties.

Workflow for Physical Characterization

The logical flow for characterizing a new batch of the compound is outlined below. This ensures that identity, purity, and key physical constants are determined efficiently.

Caption: Standard workflow for physical property analysis.

Determination of Boiling Point under Reduced Pressure

Causality: High molecular weight organic compounds often decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point, enabling distillation and purification without thermal degradation. The reported boiling point at 0.06 mmHg underscores this necessity.[8]

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place 1-2 mL of the compound into the distillation flask along with a small magnetic stir bar to ensure smooth boiling.

-

Vacuum Application: Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Connect a vacuum gauge (e.g., a Pirani gauge) to accurately monitor the pressure.

-

Heating: Begin stirring and gradually heat the distillation flask using an oil bath.

-

Data Collection: Slowly reduce the pressure until it stabilizes at 0.06 mmHg. Record the temperature at which the liquid consistently condenses in the collection arm. This temperature is the boiling point at the recorded pressure.

-

Shutdown: Once distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Solubility Assessment

Causality: The Boc group and piperidine ring impart a largely non-polar character, predicting good solubility in organic solvents.[1][3] This protocol provides a semi-quantitative method to confirm its solubility profile, which is crucial for reaction setup and purification (e.g., liquid-liquid extraction, chromatography).

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Sample Addition: To each vial, add approximately 10 mg of the compound.

-

Observation: Vigorously vortex each vial for 30 seconds. Observe and record whether the compound fully dissolves.

-

Categorization: Classify the solubility as:

-

Soluble: >10 mg/mL (clear solution).

-

Sparingly Soluble: Some solid remains, but partial dissolution is evident.

-

Insoluble: No visible dissolution.

-

-

Further Titration (Optional): For solvents where the compound is soluble, continue adding 10 mg aliquots until saturation is reached to better quantify the solubility.

Spectroscopic and Structural Characterization

While not strictly physical properties, spectroscopic data are the fingerprints of a molecule and are essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. Expected signals include a singlet around 9.5-9.7 ppm for the aldehyde proton, a large singlet around 1.45 ppm for the nine equivalent protons of the tert-butyl group, and a series of multiplets between 1.5 and 4.0 ppm corresponding to the protons on the piperidine ring.[7][9]

-

¹³C-NMR: The carbon NMR provides information on the carbon framework. Key signals include a peak around 200 ppm for the aldehyde carbonyl carbon, a peak around 155 ppm for the carbamate carbonyl carbon, a signal near 80 ppm for the quaternary carbon of the Boc group, and various signals for the piperidine ring carbons.[7][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band is expected around 1680-1700 cm⁻¹.[7]

-

C-H Stretch (Aliphatic): Multiple bands are expected in the 2850-3000 cm⁻¹ region.[7]

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

GHS Hazard Identification:

-

Hazard Statements:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[11][14]

References

-

Vertex AI Search Result[4]

-

PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link][7]

-

CP Lab Safety. (n.d.). tert-butyl (2R)-2-formylpiperidine-1-carboxylate, min 97%. Retrieved from [Link][5]

-

ChemBK. (2024). N-BOC-Piperidine-2-aldehyde. Retrieved from [Link][8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labsolu.ca [labsolu.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. biosynth.com [biosynth.com]

(R)-tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 2-formylpiperidine-1-carboxylate, registered under CAS number 157634-02-1, is a chiral heterocyclic aldehyde of significant interest in modern organic and medicinal chemistry.[1] Its structure, featuring a piperidine ring with a stereodefined formyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an exceptionally versatile chiral building block.[1][2] The piperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3][4] The specific (R)-configuration and the reactive aldehyde functionality of this compound provide a strategic starting point for the enantioselective synthesis of complex molecular architectures, particularly for the development of novel therapeutics targeting neurological disorders and other conditions.[2][5]

This guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on the underlying chemical principles and practical experimental considerations essential for its effective use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 157634-02-1 | [6][7] |

| Molecular Formula | C11H19NO3 | [2][6] |

| Molecular Weight | 213.27 g/mol | [6][8] |

| Appearance | Typically a colorless to yellow oil or liquid | [2] |

| IUPAC Name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | [8][9] |

| Common Synonyms | (R)-1-Boc-2-formylpiperidine, (R)-N-Boc-2-formylpiperidine | [10] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

The Boc protecting group is crucial as it deactivates the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective chemistry at the aldehyde.[4] However, this group is labile under acidic conditions, a property that is exploited for its removal post-synthesis.[4] The aldehyde group itself is susceptible to oxidation to a carboxylic acid, necessitating careful handling and storage under an inert atmosphere to maintain purity.[10]

Synthesis and Manufacturing

The primary and most efficient route for the synthesis of this compound is the mild oxidation of the corresponding primary alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.[11][12] The choice of oxidizing agent is the most critical decision in this process, as it must be selective for the primary alcohol, avoid over-oxidation to the carboxylic acid, and operate under conditions that prevent racemization of the sensitive chiral center adjacent to the newly formed carbonyl.

Several modern oxidation methods are suitable for this transformation, each with distinct advantages and operational requirements.

Key Oxidation Methodologies

-

Dess-Martin Periodinane (DMP) Oxidation: This is a highly reliable and mild method for oxidizing primary alcohols to aldehydes.[13][14] The reaction is typically fast, proceeds at room temperature, and is known for its high chemoselectivity, tolerating a wide variety of other functional groups.[15][16][17] The primary drawback is the shock-sensitive nature of DMP, which requires cautious handling, especially on a larger scale.[15]

-

Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[18][19][20] The Swern oxidation is highly effective for converting primary alcohols to aldehydes without over-oxidation.[21] Its main disadvantages are the requirement for cryogenic temperatures and the production of the foul-smelling byproduct, dimethyl sulfide.[19][20]

The selection between these methods often depends on scale, available equipment, and safety considerations. For laboratory-scale synthesis, the operational simplicity of the Dess-Martin oxidation at room temperature is often preferred.

Experimental Protocol: Dess-Martin Oxidation of (R)-1-Boc-2-piperidinemethanol

This protocol describes a representative procedure for the synthesis of the title compound.

Objective: To synthesize this compound from (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate using Dess-Martin Periodinane.

Materials:

-

(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 10 volumes)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

10% aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the starting alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane in one portion. Causality Note: Adding the DMP in one portion is generally acceptable for this scale and substrate. The reaction is mild and proceeds at a controlled rate at ambient temperature.[15]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[15]

-

Work-up - Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a solution of 10% aqueous Na2S2O3 and a saturated aqueous NaHCO3 solution. Stir vigorously until the layers become clear. Self-Validation: The disappearance of the solid periodinane byproduct and the formation of two clear layers indicates the successful quenching of the oxidant.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude aldehyde can often be used directly in the next step. If necessary, purify by column chromatography on silica gel.

Caption: Workflow for Dess-Martin Oxidation.

Applications in Drug Discovery and Development

The synthetic utility of this compound stems from the versatile reactivity of its aldehyde group, which serves as an electrophilic handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This enables the elaboration of the C2 side chain, a critical step in the synthesis of many pharmaceutical targets.[1][5]

Key Synthetic Transformations

-

Reductive Amination: This is arguably the most powerful application. The aldehyde readily condenses with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)3) to afford a more complex amine. This reaction is a cornerstone of combinatorial chemistry and lead optimization.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing access to compounds with extended unsaturated side chains.

-

Nucleophilic Additions: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, introducing a new stereocenter and functional group for further manipulation.

-

Aldol and Related Condensations: The aldehyde can participate as an electrophile in aldol reactions, enabling the formation of β-hydroxy carbonyl compounds and other complex structures.

The chirality of the starting material is preserved throughout these transformations, making it an invaluable tool for asymmetric synthesis.[22][23]

Caption: Synthetic utility of the title compound.

Conclusion

This compound is a high-value chiral intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. Its synthesis via mild oxidation of the corresponding alcohol is well-established and reliable. The true power of this molecule lies in the chemical versatility of the aldehyde functionality, which, coupled with the chiral piperidine core, provides an efficient and stereocontrolled entry point to a diverse range of complex, biologically active molecules. For scientists engaged in the synthesis of novel therapeutics, a thorough understanding of this building block's properties and reactivity is essential for accelerating the drug discovery process.[24]

References

[15] Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link] [Accessed January 14, 2026].

[13] Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available at: [Link] [Accessed January 14, 2026].

[18] Chemistry Steps. Swern Oxidation Mechanism. Available at: [Link] [Accessed January 14, 2026].

[19] Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link] [Accessed January 14, 2026].

[20] YouTube. Swern Oxidation. Available at: [Link] [Accessed January 14, 2026].

[14] Wikipedia. Dess–Martin oxidation. Available at: [Link] [Accessed January 14, 2026].

[21] Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available at: [Link] [Accessed January 14, 2026].

[16] Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link] [Accessed January 14, 2026].

[1] WorldOfChemicals. Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. Available at: [Link] [Accessed January 14, 2026].

[25] Organic Chemistry Portal. Piperidine synthesis. Available at: [Link] [Accessed January 14, 2026].

[6] LookChem. 2-formyl-piperidine-1-carboxylic acid tert-butyl ester cas no.157634-02-1. Available at: [Link] [Accessed January 14, 2026].

[10] ChemBK. N-BOC-Piperidine-2-aldehyde. Available at: [Link] [Accessed January 14, 2026].

[26] ChemSrc. CAS 157634-02-1: 1,1-Dimethylethyl 2-formyl-1-piperidineca…. Available at: [Link] [Accessed January 14, 2026].

[22] PubMed. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Available at: [Link] [Accessed January 14, 2026].

[3] PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link] [Accessed January 14, 2026].

[27] ACS Publications. Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry. Available at: [Link] [Accessed January 14, 2026].

[23] Kanazawa University. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Available at: [Link] [Accessed January 14, 2026].

[28] PubMed Central. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Available at: [Link] [Accessed January 14, 2026].

[8] PubChem. tert-butyl 2-formylpiperidine-1-carboxylate. Available at: [Link] [Accessed January 14, 2026].

[29] ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link] [Accessed January 14, 2026].

[30] PubChem. 2-Formylpiperidine. Available at: [Link] [Accessed January 14, 2026].

[24] ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. Available at: [Link] [Accessed January 14, 2026].

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 2-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, CasNo.157634-02-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. Sigma Aldrich tert-Butyl 2-formyltetrahydro-1(2H)-pyridinecarboxylate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 8. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. chembk.com [chembk.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Dess-Martin Oxidation [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

- 21. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 22. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 24. New therapeutic modalities in drug discovery and development: Insights & opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Piperidine synthesis [organic-chemistry.org]

- 26. CAS 157634-02-1: 1,1-Dimethylethyl 2-formyl-1-piperidineca… [cymitquimica.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. 2-Formylpiperidine | C6H11NO | CID 10996990 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 2-formylpiperidine-1-carboxylate

Abstract

(R)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral heterocyclic compound, is a critical building block in the synthesis of a multitude of pharmaceutical agents and complex organic molecules.[1][2] Its structural motif, featuring a protected piperidine ring with a reactive aldehyde functional group at a defined stereocenter, renders it an invaluable intermediate for drug discovery and development, particularly in neuropharmacology.[2] This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this key intermediate, with a focus on the practical aspects of reaction execution, mechanistic rationale, and purification. Detailed experimental protocols for the oxidation of the corresponding alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, are presented, alongside a comparative analysis of common oxidation methodologies. This document is intended to serve as a practical resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of a Chiral Building Block

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The introduction of stereochemical complexity and a versatile functional handle, such as a formyl group, significantly enhances the utility of this scaffold. This compound (also known as (R)-N-Boc-2-piperidinecarboxaldehyde) serves this purpose admirably. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The aldehyde functionality is a versatile precursor for a variety of chemical transformations, including but not limited to, reductive amination, Wittig reactions, aldol condensations, and the formation of various heterocyclic systems.

The enantiopurity of this building block is paramount, as the biological activity of downstream pharmaceutical targets is often highly dependent on the stereochemistry of the piperidine core. Consequently, synthetic strategies must be designed to either start from an enantiopure precursor or introduce the desired stereochemistry in a controlled manner.

Synthetic Strategies: Pathways to this compound

The synthesis of the target aldehyde predominantly commences from the corresponding chiral alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. This alcohol is, in turn, accessible from the commercially available and relatively inexpensive chiral starting material, (R)-pipecolinic acid.[3]

The pivotal transformation in the synthesis of this compound is the oxidation of the primary alcohol. The choice of oxidant is critical to ensure a high-yielding and clean conversion, minimizing over-oxidation to the corresponding carboxylic acid and preventing epimerization of the adjacent stereocenter. Several modern oxidation methods are well-suited for this transformation, each with its own set of advantages and disadvantages.

The primary synthetic routes can be visualized as follows:

Figure 1: General synthetic workflow.

This guide will focus on the critical oxidation step, comparing three widely employed and effective methodologies:

-

Dess-Martin Periodinane (DMP) Oxidation

-

Swern Oxidation

-

Parikh-Doering Oxidation

Comparative Analysis of Oxidation Methods

The selection of an appropriate oxidation method is a crucial decision in the synthesis of this compound. The ideal method should offer high yield, excellent chemoselectivity, mild reaction conditions to preserve the stereochemical integrity of the α-chiral center, and operational simplicity.

| Oxidation Method | Oxidant/Reagents | Typical Temperature | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temperature | Mild, neutral conditions; high yields; simplified workup; high chemoselectivity.[4][5] | Potentially explosive nature; relatively high cost.[5][6] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Mild conditions; high yields; wide functional group tolerance.[7][8] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; generates toxic carbon monoxide.[8][9] |

| Parikh-Doering Oxidation | DMSO, SO₃•Pyridine, Triethylamine | 0 °C to Room Temperature | Operationally simpler than Swern (no cryogenic temperatures); less prone to side reactions.[10][11] | May require a large excess of reagents.[10] |

Detailed Experimental Protocols

Synthesis of the Precursor: (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

This protocol outlines the synthesis of the starting alcohol from (R)-pipecolinic acid.

Step 1: Boc Protection of (R)-Pipecolinic Acid

-

To a solution of (R)-pipecolinic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.

Step 2: Reduction to (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Dissolve the Boc-protected acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF) (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired alcohol.

Figure 2: Precursor synthesis workflow.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the conversion of primary alcohols to aldehydes.[4][5] Its neutral reaction conditions are particularly advantageous for substrates that are sensitive to acid or base, and for preventing epimerization of chiral centers.[5]

Materials:

-

(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[12]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to effect the oxidation.[8] It is a very mild and high-yielding procedure, but requires cryogenic temperatures and careful handling of reagents.[9]

Materials:

-

(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq) to the cold DCM.

-

Add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based method that uses a sulfur trioxide-pyridine complex as the activator.[10] A key advantage is that it can be performed at or above 0 °C, making it more operationally convenient than the Swern oxidation.[10][11]

Materials:

-

(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Sulfur trioxide-pyridine complex (SO₃•Py)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and TEA or DIPEA (3.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.

-

Cool the solution to 0 °C.

-

Add the sulfur trioxide-pyridine complex (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 11. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Structural Analysis of (R)-tert-butyl 2-formylpiperidine-1-carboxylate

Abstract

(R)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry and organic synthesis, demands rigorous structural and stereochemical verification to ensure its utility and performance in complex molecular assemblies.[1][2] This guide provides a comprehensive technical overview of the essential analytical methodologies required for its complete characterization. We delve into the causality behind spectroscopic and chromatographic choices, presenting field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Furthermore, this document explores the critical role of pseudoallylic strain in dictating the compound's conformational preferences, an insight vital for its application in stereoselective synthesis. Each section is designed to be a self-validating system, combining theoretical grounding with practical, step-by-step experimental workflows.

Introduction: The Significance of a Chiral Building Block

This compound (CAS Number: 134526-69-5) is a bifunctional molecule featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive aldehyde at the C2 stereocenter.[3] This unique combination of a stable chiral scaffold and a versatile functional group makes it an invaluable intermediate for constructing a wide range of pharmaceutical agents, particularly those targeting neurological disorders.[1]

The precise three-dimensional arrangement of the formyl group relative to the piperidine ring is paramount to its synthetic utility. Consequently, a multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity to confirm structural integrity, absolute stereochemistry, enantiomeric purity, and conformational state. This guide outlines the core analytical workflow for achieving a comprehensive structural profile of this molecule.

Spectroscopic Verification of Core Structure

Spectroscopic methods provide the foundational evidence for the molecule's covalent structure and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule. Analysis is typically performed in deuterated chloroform (CDCl₃).

Expert Insight: The choice of CDCl₃ is strategic; it is an aprotic solvent that readily dissolves the molecule without engaging in hydrogen bonding with the aldehyde, thus providing a clear, unperturbed spectrum. The Boc protecting group introduces rotational isomers (rotamers) due to hindered rotation around the N-C(O) bond, which can lead to broadening of signals adjacent to the nitrogen at room temperature.

¹H NMR Spectroscopy: The proton spectrum provides the initial fingerprint. Key diagnostic signals include:

-

A sharp singlet for the aldehyde proton (CHO) significantly downfield (~9.6 ppm) due to the strong deshielding effect of the carbonyl group.

-

A large singlet integrating to nine protons for the tert-butyl group ((CH₃)₃C) around 1.4-1.5 ppm.

-

A multiplet for the proton at the chiral center (H2) adjacent to the aldehyde. Its coupling constant provides crucial conformational information (discussed in Section 3).

-

A complex series of multiplets for the piperidine ring protons (H3, H4, H5, H6) typically spanning from 1.2 to 4.2 ppm.

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton and the presence of carbonyl groups.

-

Aldehyde Carbonyl (CHO): ~200-205 ppm.

-

Carbamate Carbonyl (N-C=O): ~155 ppm.

-

Quaternary Carbon of Boc group (C(CH₃)₃): ~80 ppm.

-

Chiral Center Carbon (C2): ~55-60 ppm.

-

Methyl Carbons of Boc group (C(CH₃)₃): ~28 ppm.

-

Piperidine Ring Carbons (C3, C4, C5, C6): ~20-45 ppm.

| Analysis | Key Resonances / Signals | Typical Chemical Shift / m/z / Wavenumber |

| ¹H NMR | Aldehyde (-CHO), Boc (-C(CH₃)₃), Piperidine ring protons | ~9.6 ppm (s), ~1.5 ppm (s), 1.2-4.2 ppm (m) |

| ¹³C NMR | Aldehyde (C=O), Carbamate (C=O), Boc (quaternary & methyl) | ~202 ppm, ~155 ppm, ~80 & ~28 ppm |

| Mass Spec | [M+H]⁺, [M+Na]⁺ | 214.14 m/z, 236.12 m/z |

| IR Spec | C=O (aldehyde), C=O (carbamate), C-H (alkane) | ~1725 cm⁻¹, ~1695 cm⁻¹, ~2975, 2870 cm⁻¹ |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra on a spectrometer operating at 400 MHz or higher.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. Electrospray ionization (ESI) is the preferred method.

Expert Insight: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion. The expected monoisotopic mass is 213.1365 g/mol .[4] Common adducts observed in positive ion mode are [M+H]⁺ (m/z 214.14) and [M+Na]⁺ (m/z 236.12). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₁₁H₁₉NO₃) to within 5 ppm error, providing definitive evidence of the compound's identity.

Experimental Protocol: ESI-MS Sample Preparation

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Expert Insight: The spectrum will be dominated by two distinct carbonyl stretching frequencies. The aldehyde C=O stretch typically appears at a higher wavenumber (~1725 cm⁻¹) than the carbamate (Boc) C=O stretch (~1695 cm⁻¹). This difference is due to the electronic effects of the adjacent atoms (hydrogen vs. the nitrogen atom of the carbamate). Strong C-H stretching bands from the aliphatic portions of the molecule will also be prominent around 2850-3000 cm⁻¹.

Conformational Analysis: The Role of Pseudoallylic Strain

The piperidine ring exists predominantly in a chair conformation. For a 2-substituted N-acylpiperidine, there is a strong energetic preference for the substituent to adopt an axial orientation.[5][6]

Causality: This counterintuitive preference is a result of "pseudoallylic strain" (or A¹,³ strain).[6] The N-acyl group causes the nitrogen atom to adopt a more sp²-hybridized, planar geometry to maximize amide resonance.[5][6] This planarity creates steric repulsion between the equatorial substituent at C2 and the carbonyl oxygen of the Boc group. To alleviate this strain, the ring favors the conformation where the C2-formyl group is in the axial position.[5][6] This conformational locking is a critical feature that influences the molecule's reactivity and its role as a chiral director in synthesis.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Chemical stability of N-Boc-protected piperidines

<An In-depth Technical Guide to the Chemical Stability of N-Boc-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates.[1] Its prevalence underscores the importance of reliable and predictable synthetic methodologies for the construction and modification of piperidine-containing molecules. A key strategy in the synthesis of complex piperidine derivatives is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous for the protection of the piperidine nitrogen.[1][2] The widespread adoption of the N-Boc protecting group stems from its general stability across a range of reaction conditions and its facile, selective removal under acidic conditions.[2][3]

This technical guide provides a comprehensive exploration of the chemical stability of N-Boc-protected piperidines. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with a detailed understanding of the factors governing the stability of this critical protecting group, enabling more informed decisions in synthetic planning and execution. We will delve into the mechanistic underpinnings of Boc group lability, explore its stability profile under various chemical environments, and provide field-proven protocols for both its cleavage and its preservation.

Core Principles of N-Boc-Piperidine Stability

The chemical behavior of N-Boc-protected piperidines is fundamentally dictated by the stability of the carbamate linkage. The Boc group is prized for its robustness under many synthetic transformations, yet its selective lability under specific conditions is the cornerstone of its utility.

General Stability Profile

N-Boc-protected piperidines exhibit remarkable stability in the presence of:

-

Basic Conditions: They are resistant to hydrolysis by strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

-

Nucleophiles: The carbamate is generally unreactive towards common nucleophiles.[1][4]

-

Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz), making it an excellent component of orthogonal protection strategies.[4][5]

This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without disturbing the protected piperidine nitrogen.

The Mechanism of Acid-Catalyzed Deprotection

The primary mode of reactivity for an N-Boc-piperidine is its cleavage under acidic conditions.[4] This process is initiated by the protonation of the carbamate carbonyl oxygen. The subsequent step involves the loss of a stable tert-butyl cation, forming an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield the free piperidine amine and carbon dioxide.[6] The formation of the stable tert-butyl cation is a key thermodynamic driving force for this reaction.

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

Quantitative Assessment of N-Boc-Piperidine Stability

The choice of deprotection conditions is critical and depends on the overall molecular architecture and the presence of other acid-sensitive functional groups. Below is a comparative summary of common deprotection methodologies.

| Deprotection Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |

| Acidic Deprotection | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours[2] | >95%[2] | A very common and effective method. The resulting trifluoroacetate salt may be difficult to handle.[2] |

| 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours[2] | Quantitative[2] | The hydrochloride salt of the deprotected piperidine often precipitates, simplifying isolation.[2] | |

| Oxalyl Chloride in Methanol | Methanol | Room Temp. | 1-4 hours | Up to 90% | A mild method for deprotection.[7][8] | |

| Thermal Deprotection | Heat | Various (e.g., Methanol, TFE) | 150 °C or higher | Minutes to hours | Substrate-dependent | A catalyst-free method, but high temperatures may cause side reactions.[6][9] |

Experimental Protocols

To ensure the integrity of synthetic pathways, it is crucial to have validated protocols for both the deprotection of the N-Boc group and for monitoring the reaction progress.

Protocol 1: Standard N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the acidic removal of a Boc protecting group from a piperidine derivative.[2]

Materials:

-

N-Boc-protected piperidine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc-protected piperidine derivative in anhydrous DCM (concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]

-

Cool the solution to 0°C using an ice bath.[2]

-

Slowly add TFA (5-10 equivalents) to the stirred solution.[2]

-

Remove the ice bath and allow the reaction to warm to room temperature.[2]

-

Stir the reaction for 1-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

-

For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the pH is basic.[2]

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

-

Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[2]

Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of the deprotection reaction.

Procedure:

-

Spot the reaction mixture on a silica gel TLC plate. It is also useful to spot the N-Boc-protected starting material as a reference.

-

Elute the plate with a suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

Dry the plate thoroughly.

-

Visualize the spots. The deprotected, more polar piperidine amine will have a lower Retention Factor (Rf) value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the amine product, which will typically show a distinct color change.[10]

Caption: Workflow for Monitoring Boc Deprotection via TLC.

Orthogonal Protection Strategies

In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed selectively without affecting others. This concept is known as an orthogonal protection strategy.[11][12] The N-Boc group is a key player in such strategies due to its unique acid lability, which contrasts with the removal conditions for many other common protecting groups.

A classic example of an orthogonal pair is the Boc group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine.[13][14] This orthogonality allows for the selective deprotection of an N-Boc-piperidine in the presence of an Fmoc-protected amine, or vice versa, by simply choosing the appropriate reagent (acid for Boc, base for Fmoc).

Caption: Orthogonal Deprotection of N-Boc and N-Fmoc Groups.

Factors Influencing Stability and Reactivity

While the N-Boc group is generally stable, its lability can be influenced by several factors:

-

Steric Hindrance: Increased steric bulk around the piperidine nitrogen can, in some cases, slightly hinder the approach of the acid, potentially requiring more forcing conditions for deprotection.

-

Electronic Effects: Electron-withdrawing groups on the piperidine ring can decrease the basicity of the carbamate oxygen, making protonation more difficult and thus stabilizing the Boc group towards acid cleavage. Conversely, electron-donating groups may facilitate cleavage.

-

Thermal Lability: While generally stable at moderate temperatures, the Boc group can be thermally labile at elevated temperatures, typically above 150 °C.[6][15] This can be a consideration during purification steps like distillation or in high-temperature reactions.

Troubleshooting Common Issues

| Issue | Possible Cause | Troubleshooting Step | Rationale |

| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid or extend the reaction time, monitoring by TLC. | The reaction may be sluggish due to substrate-specific electronic or steric effects. |

| Degradation of reagents. | Use fresh, high-purity acidic reagents. | The strength of the acid is critical for efficient cleavage. | |

| Formation of Side Products | Alkylation of nucleophilic residues by the tert-butyl cation. | Add a scavenger, such as triethylsilane or anisole, to the reaction mixture. | Scavengers trap the tert-butyl cation, preventing unwanted side reactions.[16] |

| Product degradation. | Avoid excessive heat during work-up and purification. | The deprotected piperidine may be sensitive to high temperatures. |

Conclusion

The N-Boc-protected piperidine is an invaluable synthetic intermediate, and a thorough understanding of its chemical stability is paramount for its effective use in research and drug development. The Boc group's robustness under a wide range of conditions, coupled with its predictable and facile cleavage under acidic conditions, provides a powerful tool for the synthesis of complex piperidine-containing molecules. By carefully considering the factors that influence its stability and by employing validated protocols for its removal and monitoring, chemists can confidently navigate the synthetic landscape to achieve their target molecules with high efficiency and purity.

References

- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.

- Benchchem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.

- Benchchem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.

- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.

- Fiveable. (n.d.). Orthogonal Protection Definition.

- ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- ChemicalBook. (2025). 4-N-BOC-Aminopiperidine.

- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Thermal Methods.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

- ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to (R)-tert-butyl 2-formylpiperidine-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-tert-butyl 2-formylpiperidine-1-carboxylate, also known as N-Boc-(R)-2-formylpiperidine, is a chiral heterocyclic compound of significant value in modern organic and medicinal chemistry. The piperidine scaffold is a privileged structure, frequently appearing in a vast array of pharmaceuticals and natural products. The strategic placement of a reactive formyl (aldehyde) group at the C2 position, combined with the stereochemical control denoted by the (R)-configuration, makes this molecule a highly versatile chiral building block.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen modulates its reactivity, allowing for selective transformations at the aldehyde functionality before subsequent manipulation of the core ring system.[1]

This guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust and validated synthetic protocol, details its key chemical transformations, and discusses its applications in the context of drug discovery and development. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.[2][3]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective use in synthesis. This compound is typically a colorless to light yellow liquid, and its key properties are summarized below.[4] The molecular weight is a fundamental parameter for stoichiometric calculations in reaction planning.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₃ | [5][6] |

| Molecular Weight | 213.27 g/mol | [5] |

| Exact Mass | 213.13649347 Da | [5] |

| CAS Number | 134526-69-5 | [6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | ≥95-97% (typical) | [4] |

| Storage Conditions | 2-8°C, or under -20°C in an inert atmosphere | [7] |

The structure combines a piperidine ring, an N-Boc protecting group, and a chiral center at the C2 position bearing a formyl group. This combination of features—a stable protecting group, a reactive handle (aldehyde), and a defined stereocenter—makes it an exceptionally valuable building block in asymmetric synthesis.[2][8]

Synthesis and Analytical Characterization

The most common and reliable method for preparing this compound is through the mild oxidation of its corresponding primary alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive chiral center adjacent to the newly formed carbonyl group.

Recommended Synthetic Workflow

Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its mild, neutral pH conditions and high efficiency. The following workflow outlines the process from starting material to analytically pure product.

Caption: High-level workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Materials:

-

(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)[9]

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Cool the solution to 0°C using an ice bath. Add DMP portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Scientist's Insight: The portion-wise addition of DMP controls the initial exotherm of the reaction. While the reaction can be run at room temperature, starting at 0°C provides a greater degree of control, which is crucial for minimizing potential side reactions.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the two layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil.

Analytical Characterization (Self-Validation)

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a full suite of analytical techniques must be employed.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a downfield singlet or doublet for the aldehydic proton (~9.6 ppm), a multiplet for the proton at the C2 chiral center, characteristic signals for the piperidine ring protons, and a large singlet for the tert-butyl group protons (~1.4-1.5 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): A key signal will be the aldehyde carbonyl carbon at ~200-205 ppm. Other signals will correspond to the carbons of the Boc group and the piperidine ring.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ or [M+Na]⁺ adducts should be observed, confirming the molecular weight of 213.27 g/mol .

-

Chiral HPLC: This is the most critical analysis to confirm enantiomeric purity (enantiomeric excess, ee). The aldehyde is analyzed on a chiral stationary phase column (e.g., CHIRALPAK® series) with a suitable mobile phase (typically a mixture of alkanes and alcohol).[10][11] The ee should be compared against a racemic standard to ensure the stereocenter was not compromised during synthesis.

Key Applications in Drug Development

The synthetic utility of this compound stems from the versatile reactivity of the aldehyde group, which can be transformed into a wide range of other functionalities without disturbing the protected amine or the chiral center.[2][3] This makes it a cornerstone intermediate for building complex molecular architectures found in many biologically active compounds.[4][8]

Caption: Key synthetic transformations of N-Boc-(R)-2-formylpiperidine.

Reductive Amination

The most powerful application is in reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new carbon-nitrogen bond. This is a cornerstone reaction for building libraries of compounds in drug discovery, as it allows for the facile introduction of diverse amine-containing side chains.

Carbon-Carbon Bond Formation

The aldehyde readily participates in classic C-C bond-forming reactions:

-

Wittig and Horner-Wadsworth-Emmons reactions: To install various alkene functionalities.

-

Grignard and Organolithium Additions: To generate secondary alcohols with the creation of a new stereocenter, leading to diastereomeric products that can be separated.

-

Asymmetric Aldol and Related Reactions: To build more complex carbon skeletons with high stereocontrol.[12]

Oxidation to Carboxylic Acid

Mild oxidation (e.g., using Pinnick conditions with sodium chlorite) converts the aldehyde to the corresponding carboxylic acid, (R)-N-Boc-piperidine-2-carboxylic acid (a protected form of D-pipecolic acid). This product is another highly valuable building block, especially for peptide synthesis and the creation of amide-based drugs.

Handling and Storage

As with many aldehydes, particularly chiral ones, proper handling and storage are crucial to maintain purity and prevent degradation.[13]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C, or frozen at -20°C for long-term storage) to prevent oxidation of the aldehyde to the carboxylic acid.[7]

-

Handling: Minimize exposure to air and moisture. Use inert gas blanketing when handling larger quantities. Aldehydes can be sensitive to both strong acids and bases, which could potentially compromise the Boc protecting group or the stereocenter.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is an enabling tool for the synthesis of complex, enantiomerically pure molecules. Its well-defined structure, reliable synthetic route, and versatile reactivity make it an indispensable intermediate for researchers and scientists in the pharmaceutical industry.[2][3] A thorough understanding of its properties, synthesis, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. tert-butyl (2R)-2-formylpiperidine-1-carboxylate, min 97%, 1 gram. [Link]

-

J&K Scientific. 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester | 157634-02-1. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [Link]

-

Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AGP. [Link]

-

ResearchGate. Strategy to access axially chiral aldehydes through C−H functionalization logic and our rational design. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 157634-02-1|tert-Butyl 2-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. ct-k.com [ct-k.com]

- 11. chiraltech.com [chiraltech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to (R)-tert-butyl 2-formylpiperidine-1-carboxylate: Synthesis, Characterization, and Application

Abstract

(R)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral piperidine derivative, is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its unique bifunctional nature, featuring a reactive aldehyde at a defined stereocenter and a protected amine, renders it an invaluable intermediate for the asymmetric synthesis of complex nitrogen-containing heterocycles. This guide provides an in-depth exploration of this compound, detailing a robust synthetic pathway from the chiral pool, elucidating the mechanistic underpinnings of key transformations, presenting comprehensive characterization data, and showcasing its application in the synthesis of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the utilization of this versatile synthetic intermediate.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a privileged motif in drug discovery, appearing in a vast array of approved pharmaceuticals and biologically active natural products. The introduction of stereocenters onto the piperidine ring often has a profound impact on pharmacological activity, with different enantiomers exhibiting distinct efficacy, selectivity, and safety profiles. Consequently, the development of efficient and stereoselective methods to access enantiomerically pure piperidine derivatives is of paramount importance to the pharmaceutical industry.

This compound, also known as (R)-N-Boc-2-piperidinecarboxaldehyde, serves as a critical chiron for the synthesis of such complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions, while the formyl group provides a versatile handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions. This guide will focus on a practical and reliable synthetic route starting from a readily available chiral precursor, (R)-pipecolinic acid, followed by a detailed discussion of its characterization and utility.

Asymmetric Synthesis: A Chiral Pool Approach

A robust and widely adopted strategy for the synthesis of this compound begins with the naturally occurring amino acid, (R)-pipecolinic acid. This "chiral pool" approach leverages the inherent stereochemistry of the starting material to ensure high enantiopurity in the final product. The overall synthetic sequence involves three key steps: N-protection, reduction of the carboxylic acid, and oxidation of the resulting alcohol.

Synthesis Workflow Overview

Caption: Synthetic pathway from (R)-pipecolinic acid.

Experimental Protocols and Mechanistic Insights

The initial step involves the protection of the secondary amine of (R)-pipecolinic acid with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions in subsequent steps and to increase the solubility of the intermediate in organic solvents.

-

Protocol:

-

Dissolve (R)-pipecolinic acid in a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

-

Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

-

Perform an acidic workup to neutralize the excess base and protonate the carboxylate.

-

Extract the product with an organic solvent and purify, typically by crystallization or chromatography, to yield (R)-1-Boc-piperidine-2-carboxylic acid.[1]

-

-

Causality and Expertise: The use of a biphasic solvent system (dioxane/water) ensures that both the starting amino acid and the less polar (Boc)₂O are sufficiently soluble for the reaction to proceed efficiently. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, providing flexibility for further synthetic manipulations.

The protected amino acid is then reduced to the corresponding primary alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Strong reducing agents are typically required for this transformation.

-

Protocol:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.

-

Slowly add a solution of (R)-1-Boc-piperidine-2-carboxylic acid in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude alcohol, which is often of sufficient purity for the next step.[1]

-

-

Causality and Expertise: Anhydrous conditions are critical when using highly reactive hydrides like LiAlH₄ to prevent violent quenching and to ensure efficient reduction. The Fieser workup is a trusted and safe method for decomposing the excess hydride and the aluminate complexes, resulting in a granular precipitate that is easily removed by filtration.

The final step is the selective oxidation of the primary alcohol to the aldehyde. Over-oxidation to the carboxylic acid must be avoided. Mild oxidation methods, such as the Swern oxidation or the Parikh-Doering oxidation, are ideal for this transformation.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

-

Protocol:

-

In an anhydrous flask under an inert atmosphere, prepare a solution of oxalyl chloride in dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).

-

Slowly add a solution of DMSO in DCM, maintaining the temperature below -60 °C. Gas evolution (CO and CO₂) will be observed.

-

After stirring for a short period, add a solution of (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate in DCM.

-

Stir for 15-30 minutes, then add a hindered amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

-

Allow the reaction to warm to room temperature, then quench with water.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[2][3][4]

-

-

Mechanistic Rationale:

Caption: Simplified mechanism of the Swern oxidation.